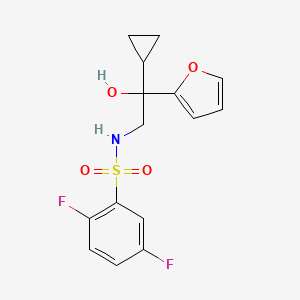

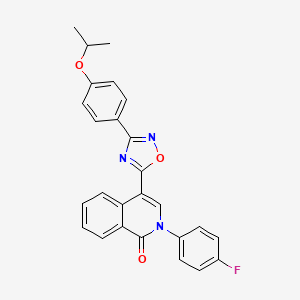

![molecular formula C20H17ClF3N3O2 B2743636 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-74-4](/img/structure/B2743636.png)

3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzyl group, a pyridinyl group, an amino group, and a hydroxy group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group . The pyridinyl group is a nitrogen-containing aromatic ring, similar to benzene but with one carbon atom replaced by nitrogen . The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms . The hydroxy group (-OH) is a functional group consisting of a hydrogen atom bonded to an oxygen atom, which in turn is bonded to the carbon atom of the organic molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzyl and pyridinyl groups are both aromatic and planar, while the amino and hydroxy groups could participate in hydrogen bonding, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The benzyl and pyridinyl groups might undergo electrophilic aromatic substitution reactions. The amino group, being a strong nucleophile and base, could participate in nucleophilic substitution and elimination reactions. The hydroxy group could be involved in condensation reactions or could act as a weak acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings. The compound might be soluble in organic solvents due to its aromatic rings, but its solubility in water would be increased by the presence of the amino and hydroxy groups .Scientific Research Applications

Crystal Structure Analysis

The study of dabigatran etexilate tetrahydrate reveals insights into the crystal structure, showcasing the dihedral angles formed by benzene and pyridine rings with the benzimidazole mean plane. This research highlights the significance of intramolecular hydrogen bonding and the role of water molecules in the crystal formation, offering a foundational understanding of the compound's structural properties (Hong-qiang Liu et al., 2012).

Synthesis and Reactions

Research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrates the versatility of pyridone derivatives in chemical reactions, leading to the formation of complex structures. This work provides a basis for exploring new chemical pathways and potential applications in medicinal chemistry (R. Mekheimer et al., 1997).

Intramolecular Hydrogen Bonding

The investigation into intramolecular hydrogen bonding and tautomerism in Schiff bases emphasizes the compound's potential in studying chemical equilibrium and tautomerism. This research sheds light on the dynamic nature of chemical structures and their transformations, which could be relevant for designing drugs with specific targeting mechanisms (H. Nazır et al., 2000).

Characterization of Derivatives

Studies on the characterization of fluorinated ethylchloroformate derivatives of protein amino acids using gas chromatography/mass spectrometry explore the application of pyridone derivatives in analytical chemistry, particularly in enhancing the detection sensitivity of biological molecules. This research contributes to the development of more accurate and sensitive analytical techniques (Mahnaz Vatankhah et al., 1994).

Coordination Polymers

The synthesis of a novel coordination polymer containing both interdigitated 1D chains and interpenetrated 2D grids from a reaction involving zinc perchlorate and a pyridinecarboxylate bridging ligand highlights the potential of pyridone derivatives in materials science. Such compounds could be utilized in the development of new materials with specific electronic or structural properties (P. Ayyappan et al., 2002).

properties

IUPAC Name |

3-benzyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N3O2/c21-16-11-14(20(22,23)24)12-26-18(16)25-7-9-27-8-6-17(28)15(19(27)29)10-13-4-2-1-3-5-13/h1-6,8,11-12,28H,7,9-10H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJIYXOQBYFNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

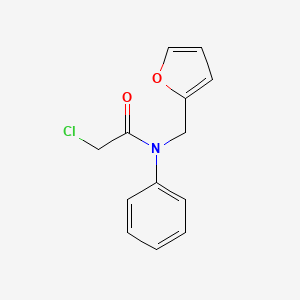

![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)

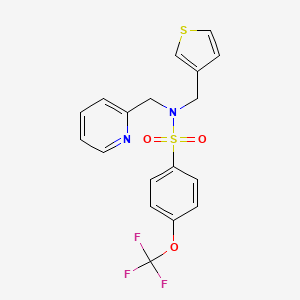

![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)

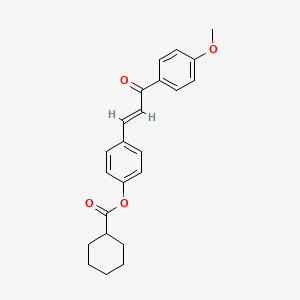

![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)

![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)